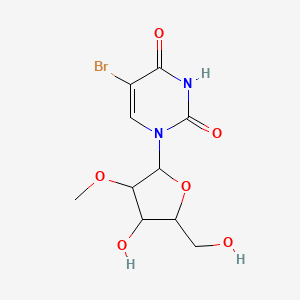

5-bromo-2'-O-methyl-Uridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O6/c1-18-7-6(15)5(3-14)19-9(7)13-2-4(11)8(16)12-10(13)17/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJBSBZVARUGEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=C(C(=O)NC2=O)Br)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Synthetic Nucleoside Analogues in Rna Biology

Synthetic nucleoside analogues are man-made molecules that mimic the structure of natural nucleosides. fiveable.menumberanalytics.com These analogues can be incorporated into DNA or RNA, where their modified structures interfere with normal cellular processes, making them invaluable for both research and therapeutic applications. fiveable.menumberanalytics.com In RNA biology, these synthetic molecules serve as sophisticated tools to investigate the complex roles of RNA in cellular function.

The design of nucleoside analogues often involves modifications to the sugar moiety, the nitrogenous base, or the phosphate (B84403) backbone. numberanalytics.com These alterations can introduce new functionalities, such as terminating the growing nucleic acid chain during replication, a mechanism widely used in antiviral therapies. fiveable.menumberanalytics.com Beyond therapeutic intervention, nucleoside analogues are indispensable for labeling and tracking RNA molecules within cells. rsc.org For instance, analogues containing specific chemical tags can be metabolically incorporated into newly synthesized RNA, allowing researchers to isolate and identify these molecules, providing insights into RNA synthesis, processing, and turnover. rsc.orgwikipedia.org The development of analogues with unique properties continues to expand the toolkit for studying the intricate world of RNA biology. rsc.orgnih.gov

Historical and Contemporary Significance of Halogenated Nucleosides As Molecular Probes

The introduction of halogen atoms (such as bromine, iodine, or fluorine) into the structure of nucleosides has been a long-standing strategy in nucleic acid research. genelink.com Halogenated pyrimidines, in particular, are powerful molecular probes used to investigate the structure and function of DNA and RNA. genelink.comglenresearch.com

Historically and in contemporary research, one of the most important applications of halogenated nucleosides is in X-ray crystallography. genelink.comcambio.co.ukmdpi.com The heavy halogen atom helps in solving the phase problem during crystallographic analysis, providing clearer three-dimensional structures of nucleic acids and their complexes with proteins. mdpi.combiosearchtech.com

Furthermore, halogenated nucleosides like 5-bromouridine (B41414) are photoreactive. cambio.co.ukbertin-bioreagent.com When incorporated into an RNA molecule and exposed to UV light, the brominated base can form a covalent bond with nearby amino acid residues of a protein. glenresearch.comoup.comnih.gov This photo-cross-linking technique is instrumental in identifying the precise contact points between RNA and its binding proteins, offering a detailed map of their interaction interface. glenresearch.comoup.comnih.gov This method has been used to study various RNA-protein complexes, including the interaction between the bacteriophage R17 operator RNA and its coat protein. oup.comnih.gov The ability of halogenated nucleosides to be incorporated into RNA and subsequently detected by specific antibodies also makes them useful probes for tracking RNA synthesis and localization within cells. wikipedia.orgcambio.co.uk

Importance of 2 O Methyl Modifications in Modified Oligonucleotide Design

The modification of the 2'-hydroxyl group of the ribose sugar is a critical strategy in the design of synthetic oligonucleotides, particularly for therapeutic applications like antisense technology and siRNA. genelink.comresearchgate.net The 2'-O-methyl (2'-OMe) modification, where a methyl group replaces the hydrogen of the 2'-hydroxyl, is one of the most common and important of these "second-generation" modifications. wikipedia.orgbiosearchtech.com

The primary benefits of 2'-O-methylation include:

Nuclease Resistance : The 2'-hydroxyl group is a primary site for enzymatic degradation by nucleases. Replacing it with a 2'-O-methyl group sterically hinders these enzymes, significantly increasing the stability and half-life of the oligonucleotide in biological fluids. genelink.comresearchgate.netbiosearchtech.comnih.gov

Increased Duplex Stability : Oligonucleotides containing 2'-O-methylated nucleotides form more stable duplexes with their complementary RNA targets. genelink.comnih.gov The modification locks the sugar into an A-form helical conformation, which is favorable for RNA:RNA and DNA:RNA hybrids, leading to an increase in the melting temperature (Tm) of the duplex. genelink.comnih.govnih.gov

Reduced Immunostimulatory Effects : Certain unmodified oligonucleotide sequences can trigger innate immune responses. genelink.com The incorporation of 2'-O-methyl modifications can help to mitigate these off-target effects, making the oligonucleotides safer for potential therapeutic use. researchgate.netgenelink.com

Table 1: Properties of Common Oligonucleotide Modifications

| Modification | Effect on Duplex Stability (Tm) | Nuclease Resistance | Key Applications |

|---|---|---|---|

| 2'-O-Methyl (2'-OMe) | Increased genelink.comnih.gov | Increased genelink.comresearchgate.net | Antisense, siRNA, Aptamers |

| Phosphorothioate (PS) | Slightly Decreased genelink.com | Increased nih.govgenelink.com | Antisense, Aptamers |

| 2'-Fluoro (2'-F) | Increased biosearchtech.comgenelink.com | Increased researchgate.netgenelink.com | Antisense, siRNA |

| 2'-O-Methoxyethyl (2'-MOE) | Increased biosearchtech.com | Increased biosearchtech.com | Antisense Therapeutics |

Current Research Frontiers and Unexplored Avenues for 5 Bromo 2 O Methyl Uridine

Regioselective Bromination Strategies for Uridine (B1682114) and 2'-O-methyluridine Scaffolds

The introduction of a bromine atom at the C5 position of the pyrimidine (B1678525) ring is a critical modification. The primary challenge is achieving high regioselectivity, ensuring that bromination occurs exclusively at the C5 position, which is the most electron-rich and nucleophilic carbon on the uracil (B121893) ring, without causing undesired side reactions or degradation of the sensitive glycosidic bond.

Traditional bromination methods often rely on harsh reagents like elemental bromine (Br₂) in polar solvents such as acetic acid. While effective, these conditions can lead to the formation of byproducts and are often difficult to control. Modern synthetic chemistry has focused on developing milder and more selective brominating agents.

One of the most effective reagents for this transformation is Sodium Monobromoisocyanurate (SMBI). Research findings indicate that SMBI provides a controlled source of electrophilic bromine ("Br+"). The reaction is typically performed in a biphasic or homogeneous system of aqueous acetonitrile. This solvent system is advantageous as it solubilizes the polar nucleoside starting material (e.g., 2'-O-methyluridine) while facilitating the activity of SMBI. The reaction proceeds smoothly at or near room temperature, offering high yields of the desired 5-bromo product with minimal purification challenges. The mechanism involves the electrophilic attack of the bromonium species generated from SMBI onto the C5-C6 double bond of the uracil ring, followed by the elimination of a proton to restore aromaticity.

The table below compares the performance of SMBI with other common brominating agents for the C5-bromination of a uridine scaffold.

| Brominating Agent | Typical Solvent | Conditions | Observed Yield | Key Advantages/Disadvantages |

|---|---|---|---|---|

| Sodium Monobromoisocyanurate (SMBI) | Aqueous Acetonitrile | Room Temp, 2-4 h | >95% | Adv: High selectivity, mild conditions, easy workup. |

| N-Bromosuccinimide (NBS) | DMF or Acetonitrile | Room Temp to 50°C | 80-90% | Adv: Readily available. Disadv: Can require radical initiator; potential for side reactions. |

| Bromine (Br₂) | Acetic Acid or Water | 0°C to Room Temp | 75-85% | Adv: Inexpensive. Disadv: Harsh, corrosive, poor selectivity, byproduct formation. |

Stereocontrolled Introduction of the 2'-O-Methyl Moiety

The stereocontrolled methylation of the 2'-hydroxyl group of the ribose sugar is a non-trivial synthetic step that requires a robust protecting group strategy to differentiate it from the 3'- and 5'-hydroxyls. The standard approach involves a multi-step sequence:

Orthogonal Protection: The 3'- and 5'-hydroxyl groups are simultaneously protected using a bifunctional silylating reagent. A common and effective choice is 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) (TIPDSCl), which reacts with the cis-vicinal 3'- and 5'-hydroxyls to form a cyclic 3',5'-O-TIPDS ether. This leaves the 2'-hydroxyl as the only free hydroxyl group.

Methylation: The exposed 2'-hydroxyl is then methylated. This is typically achieved under basic conditions using a strong, non-nucleophilic base like sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of a methylating agent such as methyl iodide (MeI) or dimethyl sulfate (B86663) (DMS). This step must be carried out under anhydrous conditions to prevent quenching of the base.

Deprotection: The 3',5'-O-TIPDS protecting group is selectively removed to liberate the 3'- and 5'-hydroxyls. This is accomplished using a fluoride (B91410) source, with tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF) being the standard reagent for cleaving silicon-oxygen bonds.

This sequence ensures that methylation occurs exclusively at the desired 2'-position, yielding 2'-O-methyluridine, which can then be subjected to the C5-bromination described in section 2.1.

Phosphoramidite (B1245037) Synthesis for Oligonucleotide Incorporation

For this compound to be used in automated solid-phase oligonucleotide synthesis, it must first be converted into a phosphoramidite monomer. This monomer is the reactive building block that couples to the growing oligonucleotide chain.

The synthesis of the phosphoramidite involves several key steps starting from the protected nucleoside. The process is optimized for stability, purity, and high coupling efficiency during solid-phase synthesis.

5'-Hydroxyl Protection: The 5'-hydroxyl group of this compound is protected with an acid-labile dimethoxytrityl (DMT) group. This is achieved by reacting the nucleoside with DMT-chloride in the presence of a base like pyridine. The DMT group serves as a handle for purification and is selectively removed during each cycle of oligonucleotide synthesis.

Phosphitylation: The key step is the phosphitylation of the free 3'-hydroxyl group. The 5'-O-DMT-protected nucleoside is reacted with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in an anhydrous solvent like dichloromethane (B109758) or acetonitrile. A mild, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct.

Purification and Characterization: The resulting 5'-O-DMT-5-bromo-2'-O-methyl-Uridine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite is a moisture-sensitive compound and must be purified under anhydrous conditions, typically by silica (B1680970) gel chromatography, and stored under an inert atmosphere. Its purity is confirmed by techniques such as ³¹P NMR, which shows a characteristic signal for the trivalent phosphorus atom.

The table below outlines the standard synthetic sequence for phosphoramidite preparation.

| Step | Starting Material | Key Reagents | Product | Purpose of Step |

|---|---|---|---|---|

| 1. Tritylation | This compound | DMT-Cl, Pyridine | 5'-O-DMT-5-bromo-2'-O-methyl-Uridine | Protect the 5'-OH with an acid-labile group for automated synthesis. |

| 2. Phosphitylation | 5'-O-DMT-5-bromo-2'-O-methyl-Uridine | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA | Final Phosphoramidite Monomer | Introduce the reactive phosphite (B83602) triester at the 3'-OH for coupling. |

| 3. Purification | Crude Phosphoramidite | Silica Gel Chromatography | High-Purity Phosphoramidite | Remove impurities to ensure high coupling efficiency (>99%). |

The success of oligonucleotide synthesis hinges on an orthogonal protecting group strategy, where each group can be removed under specific conditions without affecting the others. For this compound, the strategy is relatively straightforward but must be robust.

5'-Hydroxyl (Temporary): The dimethoxytrityl (DMT) group is universally used. Its lability to mild acid (e.g., trichloroacetic acid in dichloromethane) allows for its removal at the beginning of each coupling cycle, exposing the 5'-OH for the next monomer addition.

2'-Hydroxyl (Permanent): The 2'-O-methyl group is a permanent modification, not a protecting group. It is stable to all conditions used during oligonucleotide synthesis and final deprotection.

Phosphate (B84403) (Temporary): The β-cyanoethyl (CE) group is used to protect the phosphorus atom in the phosphoramidite and the resulting phosphite triester linkage. It is stable to the acidic conditions of DMT removal but is rapidly and cleanly removed by β-elimination under the final basic deprotection conditions (e.g., concentrated ammonium (B1175870) hydroxide).

Nucleobase: The uracil base in uridine (and its 5-bromo derivative) is unique among the canonical bases as its N3-imide proton does not typically require protection for standard phosphoramidite synthesis. It is not sufficiently nucleophilic to cause significant side reactions during coupling. However, for certain applications or with ultra-sensitive chemistries, protecting groups such as phenoxyacetyl (Pac) or others can be employed on the N3 position, though this adds complexity to the synthesis.

The combination of these protecting groups ensures that the oligonucleotide chain is assembled with high fidelity and that the final, fully deprotected oligonucleotide contains the this compound modification at the desired positions.

Mild Post-Synthetic Deprotection Conditions for Oligonucleotide Assembly

The incorporation of modified nucleosides like this compound into synthetic oligonucleotides requires robust post-synthetic deprotection strategies that preserve the integrity of both the modification and the RNA strand. Standard deprotection protocols often involve harsh basic conditions that can be detrimental to sensitive modifications. Therefore, the development of mild deprotection methods is crucial.

For oligonucleotides containing this compound, deprotection conditions must be carefully selected to avoid degradation of the 5-bromouracil (B15302) base and the 2'-O-methyl group. Generally, a two-step deprotection process is employed. The first step involves the removal of the cyanoethyl protecting groups from the phosphate backbone. This is often achieved using a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a suitable organic solvent.

The second, and more critical, step is the cleavage from the solid support and the removal of the protecting groups on the nucleobases. For sensitive oligonucleotides, including those with 5-bromouracil, a mild deprotection is necessary. glenresearch.com A common approach involves the use of gaseous ammonia (B1221849) or methylamine (B109427), which can effectively remove the standard acyl protecting groups from the other bases (A, C, G) at room temperature, minimizing potential side reactions. glenresearch.com Alternatively, a solution of aqueous ammonium hydroxide (B78521) or methylamine can be used, but the temperature and duration of the treatment must be carefully controlled. biosearchtech.com For highly sensitive oligonucleotides, even milder conditions, such as the use of potassium carbonate in methanol, have been developed. biosearchtech.com

The choice of protecting groups for the other nucleobases in the sequence is also a key consideration. The use of more labile protecting groups, such as phenoxyacetyl (Pac) for adenosine, acetyl (Ac) for cytidine (B196190), and isopropyl-phenoxyacetyl (iPr-Pac) for guanosine, allows for faster and milder deprotection, which is beneficial for preserving the this compound moiety. glenresearch.com

Table 1: Comparison of Mild Deprotection Reagents for Oligonucleotide Synthesis

| Deprotection Reagent | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Gaseous Ammonia/Methylamine | Room Temperature | High purity of final product, easy automation. glenresearch.com | Requires specialized equipment. glenresearch.com |

| Aqueous Ammonium Hydroxide | Room Temperature to 55°C | Readily available and effective. biosearchtech.com | Can lead to degradation if not controlled. |

| Methylamine Solution | Room Temperature | Faster than ammonia for some protecting groups. | Can have side reactions with certain modifications. |

| Potassium Carbonate in Methanol | Room Temperature | Very mild, suitable for ultra-sensitive modifications. biosearchtech.com | May not be effective for all standard protecting groups. |

Chemoenzymatic Synthetic Routes for Nucleoside Analogues

Chemoenzymatic synthesis has emerged as a powerful alternative to purely chemical methods for the production of nucleoside analogues, offering high selectivity and milder reaction conditions. nih.gov These routes typically combine chemical synthesis of a modified base or sugar with enzymatic steps for glycosylation or phosphorylation. nih.govtandfonline.com

For the synthesis of this compound, a chemoenzymatic approach could involve the enzymatic glycosylation of 5-bromouracil with a 2-O-methyl-ribose-1-phosphate donor. Nucleoside phosphorylases are key enzymes in this process, catalyzing the formation of the N-glycosidic bond. nih.gov The substrate specificity of these enzymes can be a limiting factor, but advances in enzyme engineering are expanding the range of acceptable modifications. tandfonline.com

Alternatively, a pre-formed nucleoside, such as 2'-O-methyl-uridine, could be enzymatically brominated at the C5 position. However, enzymatic halogenation of nucleosides is less common than enzymatic glycosylation. A more feasible chemoenzymatic route would likely start with a chemically synthesized 5-bromouridine (B41414), which is then enzymatically methylated at the 2'-hydroxyl group. This would require a specific 2'-O-methyltransferase enzyme.

Once the nucleoside is formed, enzymatic phosphorylation is a common strategy to produce the corresponding 5'-mono-, di-, or triphosphates. mdpi.commdpi.com Nucleoside kinases can phosphorylate a wide range of modified nucleosides. For example, deoxynucleoside kinases have been shown to phosphorylate various canonical and modified nucleosides with high efficiency. mdpi.com A polyphosphate kinase could then be used to convert the monophosphate to the triphosphate, which is the form required for incorporation into RNA by polymerases. rsc.org

Synthesis of 5-Bromo-2'-O-methyl-L-Uridine Enantiomers and other Modified Sugar Analogs

The synthesis of L-nucleoside enantiomers, such as 5-bromo-2'-O-methyl-L-uridine, has garnered significant interest due to their potential as therapeutic agents with improved metabolic stability. acs.org The synthesis of these unnatural enantiomers requires stereospecific methods, often starting from L-sugars.

A common strategy for synthesizing 2'-O-methyl-L-nucleosides involves starting from L-arabinose. acs.org The synthesis proceeds through the formation of an O²,2'-anhydro-L-uridine intermediate. This key intermediate then undergoes a ring-opening reaction with a nucleophile, such as a methoxide (B1231860) source, to introduce the 2'-O-methyl group in the correct L-configuration. acs.org Subsequent bromination of the uracil base at the C5 position, for instance using N-bromosuccinimide (NBS), would yield 5-bromo-2'-O-methyl-L-uridine. nih.gov

The synthesis of other sugar-modified analogs of 5-bromo-uridine can be achieved by employing similar strategies with different starting materials or modifying the sugar moiety at various stages of the synthesis. For example, modifications at the 2' or 3' positions can be introduced through different nucleophilic substitution reactions on the appropriate anhydro- or protected sugar intermediate.

Table 2: Key Intermediates in the Synthesis of 2'-O-Methyl-L-Uridine

| Starting Material | Key Intermediate | Reaction Type | Product | Reference |

|---|---|---|---|---|

| L-Arabinose | O²,2'-Anhydro-L-uridine | Cyclization | 2'-O-Methyl-L-uridine | acs.org |

| 2'-O-Methyl-L-uridine | - | Electrophilic Bromination | 5-Bromo-2'-O-methyl-L-uridine | nih.gov |

Derivatization Strategies for Functionalization at the C5 Position

The C5 position of the uracil ring is a common site for modification to introduce new functionalities into nucleosides and oligonucleotides. researchgate.net While this compound itself is a C5-modified nucleoside, the bromine atom serves as a versatile handle for further derivatization through various cross-coupling reactions. researchgate.netscilit.com

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions, are widely used to introduce carbon-carbon bonds at the C5 position. researchgate.net For example, a Suzuki coupling reaction between this compound and an aryl or vinyl boronic acid can be used to synthesize 5-aryl or 5-vinyl uridine derivatives. Similarly, a Sonogashira coupling with a terminal alkyne can introduce an alkynyl group at the C5 position. These reactions significantly expand the chemical space accessible from this compound. scilit.com

The introduction of other functional groups is also possible. For instance, the bromine can be displaced by nucleophiles, although this is less common than cross-coupling reactions. More recently, methods for the direct C-H functionalization of pyrimidines have been developed, offering alternative routes to C5-modified nucleosides. nih.gov Additionally, the transformation of the 5-bromo substituent into other functional groups, such as carboxyl, nitrile, or amide groups, can be achieved through multi-step chemical transformations. rsc.org

These derivatization strategies are crucial for developing fluorescent probes, therapeutic agents, and tools for studying nucleic acid structure and function. researchgate.netscilit.com

X-ray Crystallography for High-Resolution Structural Elucidation

The determination of three-dimensional structures of biological macromolecules by X-ray crystallography is fundamental to understanding their function. A significant challenge in this process, known as the "phase problem," can be overcome by incorporating heavy atoms into the molecule of interest.

This compound is utilized in crystallographic studies precisely because the bromine atom serves as an effective heavy-atom label. biosyn.comglenresearch.com Heavy atoms, with their large number of electrons, scatter X-rays much more strongly than lighter atoms like carbon, nitrogen, or oxygen. This difference in scattering can be used to determine the initial phases of the X-ray diffraction pattern, a critical step in solving the crystal structure.

The process involves synthesizing an RNA oligonucleotide with this compound incorporated at a specific site. This modified RNA is then crystallized, either alone or as part of a larger complex. The anomalous diffraction signal from the bromine atom provides the necessary information for phasing methods like single- or multiple-wavelength anomalous diffraction (SAD/MAD). cam.ac.uk The use of halogen atoms such as 5-bromouridine has been a successful strategy for the de novo phasing and structure determination of RNA. cam.ac.uk The 2'-O-methyl modification provides conformational rigidity and nuclease resistance to the RNA strand, which can aid in the formation of stable, well-diffracting crystals. acs.orgnih.gov

By facilitating structure determination, this compound helps to unravel the intricate molecular architecture of oligonucleotide-protein complexes. Once the structure is solved using the heavy-atom phasing data from the bromine, researchers can visualize the precise three-dimensional arrangement of the nucleic acid and its protein partner. This allows for the identification of key contact points, the geometry of the binding interface, and the conformational changes that may occur upon complex formation. The insights gained are crucial for understanding the principles of molecular recognition that govern essential biological processes.

Photo-Cross-linking Approaches for Probing Biomolecular Interactions

Beyond its role in static structural determination, this compound is a key reagent for dynamic studies of biomolecular interactions due to its photolability. biosyn.comglenresearch.com When irradiated with UV light, typically around 308-312 nm, the carbon-bromine bond can break, generating a highly reactive uracilyl radical. nih.gov This radical can then form a stable, covalent bond—a "cross-link"—with nearby amino acid residues, effectively capturing a snapshot of the interaction in solution.

Photo-cross-linking experiments using oligonucleotides containing this compound have proven to be broadly useful for elucidating the interactions of nucleic acids with their specific binding proteins. glenresearch.com By incorporating the modified nucleoside at a known position within an RNA sequence, researchers can identify which part of a protein is in close proximity to that specific nucleotide in the bound state.

A classic example involves the study of the bacteriophage R17 coat protein binding to its RNA operator. An RNA analogue containing 5-bromouridine was shown to cross-link to the coat protein with high efficiency upon UV excitation. nih.gov Subsequent analysis involving tryptic digestion of the cross-linked complex and Edman degradation identified the specific point of contact as Tyrosine 85 of the coat protein. nih.gov Such studies demonstrate the high specificity of the photo-cross-linking reaction, which preferentially occurs with electron-rich amino acids like tyrosine. nih.gov The efficiency of this cross-linking can be significant, with yields exceeding 50% when using a monochromatic laser source. nih.gov

Table 1: Research Findings on 5-Bromouridine Photo-Cross-linking

| System Studied | UV Wavelength | Cross-linking Efficiency | Key Finding | Citation(s) |

| R17 Coat Protein-RNA | 308 nm (XeCl Laser) | >50% | Cross-linking occurs specifically at Tyrosine 85 of the protein. | nih.gov, nih.gov |

| R17 Coat Protein-RNA | 312 nm (Transilluminator) | >20% | Covalent complex formation is dependent on the presence of 5-Br-U. | nih.gov |

The RNA interference (RNAi) pathway, which involves the RNA-induced silencing complex (RISC), is a critical mechanism for gene regulation. glenresearch.com Photo-cross-linking has been instrumental in dissecting the complex interactions within this machinery. Synthetic small interfering RNAs (siRNAs) containing 5-halogenated pyrimidines, for which 2'-O-methyl-5-bromo-uridine phosphoramidite is a readily available precursor, can be used to probe the RISC loading and activation process. glenresearch.comglenresearch.com By placing the photoreactive nucleoside at various positions within the siRNA guide or passenger strand, researchers can map which proteins within the RISC complex, such as those of the Argonaute family, directly contact specific parts of the siRNA during its processing and target recognition cycle. glenresearch.com This methodology reveals details of the dynamic processes occurring within large, multifunctional ribonucleoprotein complexes like the RISC. glenresearch.com

Aptamers are short, single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to a target molecule with high affinity and specificity. nih.gov Incorporating this compound into RNA aptamers turns them into powerful tools for identifying the binding sites on their protein targets. glenresearch.com After allowing the modified aptamer to bind to its target, UV irradiation induces a covalent cross-link. nih.gov This facilitates the identification of the target protein from a complex mixture and allows for the precise mapping of the binding epitope through techniques like mass spectrometry. This approach has been valuable in aptamer development, including the evolution of aptamers that can identify specific membrane-bound receptors on cancer cells. glenresearch.com

Analysis of Photolysis Reaction Mechanisms and Wavelength Dependence

The photolytic behavior of 5-bromouracil and its derivatives, including this compound, is highly dependent on the wavelength of UV irradiation. This dependence dictates the nature of the reactive species generated and the subsequent chemical reactions, which is crucial for applications like protein-RNA cross-linking.

Two primary photolytic pathways have been elucidated based on the irradiation wavelength:

Short-wavelength UV (254 nm): Irradiation at this high energy wavelength results in the homolytic cleavage of the C-Br bond. glenresearch.comglenresearch.com This process generates a highly reactive uridyl radical and a bromine radical. glenresearch.comglenresearch.com While effective in inducing cross-linking, this pathway can lead to non-specific covalent bonds and potential damage to the nucleic acid strand and associated proteins. glenresearch.com

Longer-wavelength UV (308 nm): In contrast, using lower energy UV light, such as from a 308 nm xenon chloride excimer laser, initiates a different reaction mechanism. glenresearch.comglenresearch.com This wavelength excites the 5-bromouracil chromophore to a singlet state (n,π*), which then undergoes intersystem crossing to a more stable triplet state. glenresearch.com This excited triplet state can then react with nearby electron-rich amino acid residues in a protein, leading to highly specific cross-linking with significantly higher yields and reduced damage to the RNA and protein. glenresearch.comglenresearch.com Studies have shown that this method results in less RNA strand scission and non-specific protein damage. glenresearch.com

The choice of wavelength is therefore a critical parameter in designing experiments that utilize the photoreactivity of this compound for mapping RNA-protein interactions.

Table 1: Wavelength-Dependent Photolysis of 5-Bromouracil Derivatives

| Wavelength | Predominant Mechanism | Products & Consequences |

| 254 nm | Homolytic C-Br bond cleavage | Highly reactive uridyl and bromine radicals; potential for non-specific cross-links and damage to nucleic acids and proteins. glenresearch.comglenresearch.com |

| 308 nm | Excited triplet state formation | Specific cross-linking with electron-rich amino acids; higher yields and less damage to biological macromolecules. glenresearch.comglenresearch.com |

Construction of Modified Oligonucleotides for RNA Structural and Functional Studies

The synthesis of oligonucleotides containing this compound is facilitated by the availability of its phosphoramidite derivative, which can be incorporated at specific sites during standard automated solid-phase synthesis. glenresearch.comchemgenes.comglenresearch.com This site-specific modification allows for detailed investigations into RNA structure and function.

Application as Specific In Situ Hybridization Probes for mRNA Immunostaining

Oligonucleotides incorporating 5-bromouridine derivatives are valuable tools for in situ hybridization (ISH) to detect and localize specific mRNA molecules within cells and tissues. glenresearch.comnih.gov While much of the foundational work has been done with 5-bromo-2'-deoxyuridine (B1667946) (BrdU), the principles extend to its 2'-O-methyl counterpart for RNA-targeted probes. glenresearch.com The bromine atom serves as a hapten that can be specifically recognized by monoclonal antibodies, allowing for the visualization of the hybridized probe through immunocytochemical methods. glenresearch.comnih.gov This technique offers an alternative to radioactive labeling, providing high cellular resolution of the target mRNA. nih.gov The availability of this compound as a phosphoramidite enables the synthesis of modified RNA probes for such applications. glenresearch.com

Investigation of Steric and Electronic Impacts on Oligonucleotide Binding Affinity

The incorporation of this compound into an oligonucleotide influences its binding affinity to complementary strands through a combination of steric and electronic effects.

2'-O-methyl group: The 2'-O-methyl modification is known to increase the thermal stability (T_m) of RNA:RNA duplexes. idtdna.comresearchgate.net This stabilization is attributed to the methyl group favoring a C3'-endo sugar pucker, which is characteristic of A-form helices found in RNA duplexes. nih.gov This pre-organization of the sugar conformation reduces the entropic penalty of duplex formation. researchgate.net

5-bromo group: The substitution of the hydrogen at the C5 position with a bromine atom also impacts duplex stability. Halogen substitutions at this position generally have a small effect on the melting temperature. psu.edu However, for 5-chloro, 5-bromo, and 5-iodouridine (B31010), a stabilizing effect has been observed, which is thought to be due to a stronger hydrogen bond forming between the oxygen-4 of the halogenated uracil and the 6-amino group of adenine. researchgate.net

The combination of these two modifications in this compound results in oligonucleotides with enhanced binding affinity and increased resistance to nuclease degradation, making them suitable for various therapeutic and diagnostic applications, including antisense strategies. idtdna.com

Table 2: Effects of Modifications on RNA Duplex Stability

| Modification | Effect on T_m (RNA:RNA duplex) | Underlying Reason |

| 2'-O-methyl | Increase idtdna.comresearchgate.net | Favors C3'-endo sugar pucker, pre-organizing the backbone for A-form helix formation. nih.gov |

| 5-bromo | Slight Increase researchgate.net | Potential for stronger hydrogen bonding with complementary adenine. researchgate.net |

Modulation of RNA Structure and Activity Relationships via Site-Specific Incorporation

The ability to introduce this compound at specific locations within an RNA molecule is a powerful strategy for dissecting structure-activity relationships. nih.govias.ac.in This is particularly relevant in the study of small interfering RNAs (siRNAs), ribozymes, and aptamers.

In the context of siRNAs, chemical modifications are crucial for improving their therapeutic potential by enhancing stability and activity while reducing off-target effects. oup.com Studies have shown that modifications in the major groove of the RNA duplex can significantly impact siRNA performance. oup.com The incorporation of 5-bromouridine, along with a 2'-O-methyl group, can influence the local helical structure and thermodynamic stability of the siRNA duplex. nih.govoup.com While some studies have shown that extensive modification can sometimes reduce activity, carefully placed modifications can enhance gene-silencing efficacy. oup.com The use of this compound phosphoramidite allows researchers to systematically probe the effects of this specific modification at various positions within the guide and passenger strands of an siRNA, thereby optimizing its biological activity. glenresearch.comglenresearch.com

Enzymatic Assays and Ligand-Binding Studies

Use as Substrates or Inhibitors in Nucleotide Metabolism Enzyme Research (e.g., Uridine Monophosphate Kinase)

Modified nucleosides and their phosphorylated derivatives are frequently used as tools to study the enzymes involved in nucleotide metabolism. Uridine Monophosphate (UMP) is a central intermediate in the de novo synthesis of pyrimidine nucleotides. mdpi.com Uridine Monophosphate Kinase (UMPK) is a key enzyme in this pathway, catalyzing the phosphorylation of UMP to UDP.

While direct studies using this compound as a substrate or inhibitor for UMPK are not extensively documented in the provided search results, the principle of using modified nucleosides to probe enzyme activity is well-established. For instance, a study on the regulatory mechanisms of UMP kinase in bacteria highlights the importance of this enzyme in nucleotide metabolism. jenabioscience.com Furthermore, the triphosphate form of 5-bromouridine has been shown to be an inhibitor of other viral polymerases, indicating that the brominated nucleoside can interact with the active sites of nucleotide-processing enzymes. jenabioscience.com

Therefore, this compound and its phosphorylated forms represent potential tools for investigating the substrate specificity and inhibitory mechanisms of UMPK and other related enzymes in the pyrimidine salvage and de novo synthesis pathways.

Analysis of Interactions with Human Concentrative Nucleoside Transporters (hCNT2) and Structure-Activity Relationships for Transport

The human concentrative nucleoside transporter 2 (hCNT2), a member of the solute carrier 28 (SLC28) family, is a sodium-dependent transporter with a preference for purine (B94841) nucleosides, although it also facilitates the transport of the pyrimidine nucleoside uridine. biorxiv.orgphysiology.org The interaction of nucleoside analogs with hCNT2 is a critical factor in determining their cellular uptake and subsequent biological activity. The structural features of these analogs, particularly modifications at the C5 position of the uracil base and the 2'-position of the ribose sugar, play a pivotal role in their recognition and transport by hCNT2.

Detailed Research Findings

Direct experimental studies detailing the specific interaction of this compound with hCNT2 are not extensively available in the current scientific literature. However, by examining the structure-activity relationships (SAR) of closely related nucleoside analogs, it is possible to infer the likely transport characteristics of this compound.

Key structural considerations for hCNT2 interaction include:

The 2'-Hydroxyl Group: The hydroxyl groups on the ribose moiety are crucial for recognition by concentrative nucleoside transporters (CNTs). nih.gov Specifically, the 2'-OH group is involved in the binding process. nih.gov

Substituents at the 2'-Position: Modifications at the 2'-position can significantly impact transporter affinity. For instance, a study on 2'-azido-2'-deoxyuridine, which has a bulky azido (B1232118) group at the 2'-position, demonstrated a very low affinity for hCNT2, with a reported inhibitory constant (K_i) greater than 3000 µM. ibb.waw.pl This suggests that bulky substituents at this position are poorly tolerated by the transporter. In contrast, 2'-deoxyuridine (B118206) did not show a significant loss of binding affinity to a bacterial CNT homolog, indicating that the absence of the 2'-OH group is less detrimental than the presence of a large substituent. nih.gov In a study using E. coli, 2',3'-Di-O-methyluridine was found to be inactive in antagonizing the effects of showdomycin, an antibiotic whose uptake is dependent on nucleoside transporters, suggesting a lack of interaction with the bacterial transporters. oup.com

Substituents at the C5-Position: Electron-withdrawing groups at the C5 position of the uracil ring, such as in 5-fluorouridine (B13573) and 5-chlorouridine (B16834), have been shown to increase the binding affinity for a bacterial CNT. nih.gov This is attributed to the strengthening of the π-π stacking interaction between the nucleobase and a key phenylalanine residue in the transporter's binding site. nih.gov

Given these findings, the 2'-O-methyl group in this compound likely hinders its effective interaction with and transport by hCNT2 due to steric interference at the 2'-position. While the 5-bromo substitution might enhance binding to some extent, the bulky 2'-O-methyl group is expected to be a dominant negative factor for hCNT2-mediated transport.

The following table summarizes the interactions of various uridine analogs with nucleoside transporters, providing a basis for the inferred activity of this compound.

| Compound | Transporter | Interaction Data | Implication for this compound |

| Uridine | hCNT1, hCNT2, hCNT3 | Transported | Baseline for pyrimidine interaction. |

| 2'-azido-2'-deoxyuridine | hCNT2 | K_i > 3000 µM ibb.waw.pl | Bulky 2'-substituents are poorly tolerated. |

| 2',3'-Di-O-methyluridine | E. coli nucleoside transporters | Inactive oup.com | Methylation of ribose hydroxyls likely abolishes interaction. |

| 5-fluorouridine | vcCNT (bacterial homolog) | Increased affinity compared to uridine nih.gov | 5-halo substitution can enhance binding. |

Effects on RNA Transcription and Processing

The introduction of modified nucleotides can significantly influence the complex machinery of RNA transcription and subsequent processing events. The analog 5-bromo-UTP, which is the triphosphate form of 5-bromouridine, has been instrumental in elucidating these processes.

Studies on Nucleolar Transcription and Splicing Using Analogous UTP Forms (e.g., 5-Bromo-UTP)

Microinjection of 5-bromo-UTP (BrUTP) into living cells allows for the labeling of nascent RNA transcripts, which can then be visualized using immunoelectron microscopy. nih.govmolbiolcell.org This technique has provided high-resolution insights into the spatial organization of transcription and splicing.

Studies have shown that upon microinjection, BrUTP is incorporated into pre-rRNA within the nucleolus. The dense fibrillar component (DFC) of the nucleolus is the primary site of this incorporation, indicating that it is the location of pre-rRNA transcription. nih.gov Factors essential for transcription, such as RNA polymerase I and the upstream binding factor (UBF), are also localized within the DFC. nih.gov Following transcription, the Br-labeled rRNA moves to the granular component of the nucleolus, suggesting this is a subsequent processing or assembly site. nih.gov

In the nucleoplasm, BrUTP incorporation has revealed that transcription of heterogeneous nuclear RNA (hnRNA) occurs in numerous, discrete domains scattered throughout the nucleus. nih.govsemanticscholar.org These sites, termed perichromatin fibrils, are associated with key components of the splicing machinery, including RNA polymerase II, splicing factor SC-35, and small nuclear ribonucleoproteins (snRNPs). nih.govmolbiolcell.org This co-localization strongly suggests that pre-mRNA processing events, such as splicing, are tightly coupled with transcription. nih.govmolbiolcell.org The use of BrUTP has helped to rule out interchromatin granule clusters as primary sites of transcription and polyadenylation. nih.govmolbiolcell.org Furthermore, the incorporation of 5-bromo-UTP into RNA has been shown to reduce the frequency of abortive initiation by RNA polymerase II, leading to more productive transcription. researchgate.net

Impact on Nucleic Acid Conformation, Stability, and Dynamics

The substitution of a hydrogen atom with a bromine atom and the addition of a 2'-O-methyl group can alter the conformational preferences and stability of the nucleoside and the nucleic acid helices it is part of.

Analysis of Base Pairing Properties and Helical Parameters in Hybrid Microhelices

The presence of a 5-bromo substituent can influence the stability of base pairing. In DNA:RNA hybrid microhelices, the bromine atom has been found to destabilize its own base pair. researchgate.nettandfonline.com This destabilization is accompanied by a notable increase in the rise parameter (the distance between consecutive base pairs along the helical axis) and a slight increase in the diameter of the microhelix. researchgate.nettandfonline.com However, other studies have suggested that 5-bromouracil can confer higher stability to base pairing. researchgate.net This apparent contradiction may be due to the different contexts (e.g., specific sequence, type of helix) in which the modified nucleoside is studied. The 2'-O-methyl group generally favors an A-form helical geometry, which is characteristic of RNA and DNA:RNA hybrids.

Influence of Bromine Substitution on Base Pair Stability and Helical Geometry

The bromine atom at the C5 position of the uracil ring has significant electronic and steric effects that impact base pairing and helical structure. The electron-withdrawing nature of bromine increases the acidity of the N3 proton, which can facilitate the formation of the "rare" enol tautomer or the ionized form of the base. wikipedia.orgoup.com This altered tautomeric state allows 5-bromouracil to mispair with guanine (B1146940), a phenomenon that is a well-known source of mutations. wikipedia.orgrsc.orgyoutube.com

Photochemical Reaction Mechanisms and DNA Damage Pathways

5-bromouracil and its derivatives are known to be photosensitive. Upon exposure to UV light, the carbon-bromine bond can undergo homolytic cleavage, generating a highly reactive uracilyl radical. royalsocietypublishing.orgglenresearch.com This radical is a key intermediate in various DNA damage pathways.

The uracilyl radical can abstract a hydrogen atom from a nearby sugar moiety, leading to the formation of uracil and a sugar radical. royalsocietypublishing.org This process can result in single-strand breaks in the DNA backbone. royalsocietypublishing.orgresearchgate.net However, some research suggests that the initial photochemical event leads to the formation of a 2'-deoxyribonolactone, and the strand break is a secondary event arising from the instability of this product. researchgate.net The presence of 5-bromouracil in DNA increases its sensitivity to UV radiation, which can cause not only single- and double-strand breaks but also DNA-protein cross-linking. royalsocietypublishing.org

The photochemical reactions of 5-bromouridine can also be exploited for specific applications. For example, photo-cross-linking studies have utilized the photoreactivity of 5-bromouridine to identify and map the binding sites of proteins on RNA. glenresearch.com Irradiation of 5-bromouridine-containing nucleic acids can lead to the formation of covalent bonds with amino acid residues, such as tryptophan, in close proximity. nih.govacs.orgcapes.gov.br The efficiency and specificity of this cross-linking can be influenced by the wavelength of UV light used. glenresearch.com

Table of Research Findings on this compound and Analogs

| Compound/Analog | Area of Investigation | Key Findings | References |

|---|---|---|---|

| 5-Bromo-UTP | Nucleolar Transcription | Incorporation into pre-rRNA occurs primarily in the dense fibrillar component (DFC). | nih.gov |

| 5-Bromo-UTP | Nucleoplasmic Transcription | Transcription of hnRNA occurs in discrete perichromatin fibrils, co-localized with splicing factors. | nih.govmolbiolcell.org |

| 5-Bromo-UTP | Transcriptional Initiation | Reduces abortive initiation by RNA polymerase II. | researchgate.net |

| 5-bromo-Uridine in DNA:RNA hybrid | Helical Parameters | Destabilizes its own base pair, increases helical rise and diameter. | researchgate.nettandfonline.com |

| 5-bromouracil | Base Pairing | Can exist in tautomeric forms that mispair with guanine, leading to mutations. | wikipedia.orgrsc.org |

| 5-bromouracil | Photochemistry | UV irradiation leads to C-Br bond cleavage, forming a reactive uracilyl radical. | royalsocietypublishing.orgglenresearch.com |

| 5-bromouracil in DNA | DNA Damage | The uracilyl radical can cause strand breaks and DNA-protein cross-links. | royalsocietypublishing.orgresearchgate.net |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-Bromo-UTP |

| 5-bromouridine |

| Uridine |

| RNA polymerase I |

| Upstream binding factor (UBF) |

| pre-rRNA |

| hnRNA |

| RNA polymerase II |

| Splicing factor SC-35 |

| Small nuclear ribonucleoproteins (snRNPs) |

| Guanine |

| Uracil |

| Tryptophan |

Investigation of Photoinduced Electron Transfer Processes in Labeled Nucleic Acids

The incorporation of 5-bromouracil derivatives into nucleic acids introduces photosensitive sites. Upon exposure to UV light, these modified nucleosides can initiate photoinduced electron transfer (PET) processes. For instance, in oligonucleotides labeled with 5-bromo-2'-deoxyuridine (BrdU), a related compound, PET can occur between the photoexcited bromouracil moiety and a neighboring base, often a guanine due to its low ionization potential. mostwiedzy.pl This electron transfer is a key step in the photosensitizing effect of brominated uridines, leading to various forms of DNA damage. The efficiency of this process can be influenced by the sequence context and the surrounding microenvironment. mostwiedzy.plresearchgate.net For example, the presence of triethylamine (B128534) (TEA), a common impurity from oligonucleotide purification, can dramatically alter the photochemical reaction by participating in PET with the photoexcited BrdU, leading to debromination instead of strand breaks. researchgate.net

Characterization of Radical Intermediates and DNA Strand Break Formation

The photochemical reactions initiated by 5-bromouracil derivatives proceed through the formation of radical intermediates. Following photoexcitation and electron attachment, the 5-bromouracil moiety can undergo dissociative electron attachment (DEA), leading to the formation of a uracil-5-yl radical and a bromide anion. nih.gov This highly reactive uracil-5-yl radical is a key intermediate that can subsequently abstract a hydrogen atom from a nearby sugar moiety, typically from the C2' position of the adjacent nucleotide. researchgate.netresearchgate.net This hydrogen abstraction event generates a sugar radical, which can then undergo further reactions, ultimately leading to the cleavage of the phosphodiester backbone and the formation of a DNA strand break. researchgate.netnih.gov The formation of single-strand breaks (SSBs) and even double-strand breaks (DSBs) is a significant consequence of incorporating these halogenated nucleosides into DNA, contributing to their radiosensitizing and photosensitizing properties. nih.govrsc.org

Table 1: Key Intermediates and Products in Photochemical Reactions of 5-Bromouracil-Labeled DNA

| Intermediate/Product | Description | Reference |

|---|---|---|

| Uracil-5-yl radical | A highly reactive radical formed after dissociative electron attachment to 5-bromouracil. | nih.gov |

| Sugar radical | Formed by hydrogen abstraction from a deoxyribose sugar by the uracil-5-yl radical. | researchgate.netresearchgate.net |

| Single-Strand Break (SSB) | Cleavage of the DNA backbone resulting from the decay of the sugar radical. | nih.govrsc.org |

Influence on Cellular Regulatory Processes

The incorporation of halogenated nucleosides like this compound into cellular nucleic acids can have profound effects on various regulatory processes that govern genome organization and gene expression.

Perturbation of Heterochromatin Organization and Gene Expression by Halogenated Nucleoside Incorporation

Heterochromatin is a condensed form of chromatin associated with transcriptional silencing and the maintenance of genome stability. nih.govbiomodal.com The incorporation of halogenated nucleosides can disrupt the intricate organization of heterochromatin. Studies have shown that treatment with halogenated thymidine (B127349) analogues, such as 5-bromo-2'-deoxyuridine (BrdU), can lead to the reactivation of silenced genes located in heterochromatic regions. aacrjournals.org This effect appears to occur without altering the DNA methylation status, suggesting an interference with the downstream machinery that translates DNA methylation into a repressive chromatin state. aacrjournals.org The altered structure of the DNA containing these analogues may affect the binding of chromatin-associated proteins, such as Heterochromatin Protein 1 (HP1), which are crucial for maintaining the compacted state of heterochromatin. nih.govaacrjournals.org This perturbation can lead to a more open chromatin structure, making previously silenced genes accessible to the transcriptional machinery. biomodal.comaacrjournals.org

Modulation of DNA Methylation Landscapes

DNA methylation is a key epigenetic modification involved in the long-term regulation of gene expression. nih.govepitomestaging.com While some halogenated nucleosides like BrdU have been shown to reactivate silenced genes without causing demethylation, their incorporation can still influence the broader DNA methylation landscape and its interpretation by the cell. aacrjournals.org The presence of a bulky bromine atom in the major groove of the DNA helix can alter the local DNA structure. Although studies on BrdU indicate it doesn't directly prevent the binding of methyl-CpG binding proteins, it might interfere with the function of other proteins involved in establishing or maintaining DNA methylation patterns or those that link methylation to downstream silencing events. aacrjournals.orgresearchgate.net The introduction of such modified bases could potentially disrupt the intricate interplay between DNA methyltransferases, histone modification enzymes, and other chromatin remodeling factors, thereby modulating the epigenetic landscape. nih.gov

Effects on Cellular Nucleotide Pool Ratios and Biosynthesis Pathways

The introduction of exogenous nucleoside analogues can significantly impact the delicate balance of the intracellular nucleotide pools. Cells tightly regulate the biosynthesis and degradation of nucleotides to meet the demands of DNA replication, RNA synthesis, and other metabolic processes. nih.govnumberanalytics.com The salvage pathway allows cells to recycle nucleobases and nucleosides, and analogues like 5-bromouridine can be incorporated into this pathway. wikipedia.orgfiveable.me The presence of such analogues can alter the ratios of endogenous nucleotides by competing for the same enzymes in the salvage and de novo synthesis pathways. numberanalytics.comnovocib.com For example, the phosphorylation of the analogue to its mono-, di-, and triphosphate forms can consume cellular resources and potentially inhibit enzymes involved in the normal nucleotide biosynthesis cascade through feedback mechanisms. nih.govnumberanalytics.com Unbalanced nucleotide pools can lead to replication stress and genomic instability, as an insufficient supply of the correct nucleotides can stall DNA replication forks. nih.gov

Table 2: Cellular Processes Affected by Halogenated Nucleoside Incorporation

| Cellular Process | Effect of Halogenated Nucleoside Incorporation | Reference |

|---|---|---|

| Heterochromatin Organization | Reactivation of silenced genes, potential disruption of chromatin compaction. | biomodal.comaacrjournals.org |

| Gene Expression | Upregulation of previously silenced genes. | aacrjournals.org |

| DNA Methylation Interpretation | Interference with the downstream effects of DNA methylation without causing demethylation. | aacrjournals.org |

Nuclease Resistance and Biostability of Modified Oligonucleotides

A significant advantage of using modified oligonucleotides in therapeutic and diagnostic applications is their enhanced stability against degradation by cellular nucleases. The 2'-O-methyl modification, as present in this compound, is a well-established strategy to confer nuclease resistance. idtdna.combiosearchtech.com This modification sterically hinders the approach of nucleases that would otherwise cleave the phosphodiester backbone of RNA. Oligonucleotides containing 2'-O-methyl ribonucleosides are significantly more stable than their unmodified RNA counterparts and are also more resistant to DNases compared to DNA. idtdna.com This increased biostability is crucial for applications such as antisense therapy, where the oligonucleotide must persist in the cellular environment long enough to bind to its target mRNA. The combination of the 2'-O-methyl group for nuclease resistance and the 5-bromo modification for specific applications like crystallographic studies or photo-crosslinking makes this compound a valuable tool in nucleic acid research. biosyn.comgenelink.comnih.gov

Evaluation of L-Nucleoside Derivatives for Enhanced Stability against Enzymatic Degradation

Nucleoside analogues are a cornerstone of antiviral and anticancer therapies. However, their therapeutic efficacy can be significantly limited by in vivo enzymatic degradation. Mammalian systems possess a variety of enzymes, such as deaminases and phosphorylases, that can rapidly metabolize these analogues, reducing their bioavailability and duration of action. To overcome this challenge, medicinal chemists have explored strategic modifications of the nucleoside scaffold. Two of the most successful strategies are the use of the unnatural L-configuration for the sugar moiety and the modification of the 2'-hydroxyl group, such as through 2'-O-methylation. The combination of these features in L-nucleoside derivatives of compounds like this compound is a rational approach to designing highly stable therapeutic agents.

The L-Configuration Advantage

Naturally occurring nucleosides exist in the D-configuration, and as a result, the cellular enzymes responsible for their metabolism and degradation are highly stereospecific for this form. ekb.eg L-nucleosides, which are the enantiomers (mirror images) of the natural D-isomers, are generally not recognized by these mammalian enzymes. ekb.eg This "unnatural" stereochemistry makes them poor substrates for key catabolic enzymes, leading to significantly enhanced metabolic stability and a longer plasma half-life. oup.comnih.gov

A prominent example is the antiviral drug Lamivudine (L-3TC), which is resistant to enzymatic deamination by cytidine deaminase, an enzyme that rapidly inactivates its corresponding D-enantiomer. oup.com This resistance to degradation is a crucial factor in its therapeutic success. Similarly, other L-nucleoside analogues have demonstrated potent biological activity while exhibiting minimal host toxicity, partly because they evade the normal enzymatic pathways of the host cell. ekb.egoup.com Research on L-OddC (Troxacitabine), an L-dioxolane nucleoside, also showed it is not metabolized by cytidine deaminase, which can prolong its therapeutic effect. oup.com

| Compound | Stereochemistry | Susceptibility to Deamination | Reference |

|---|---|---|---|

| 2′-deoxy-3′-thiacytidine | D-Enantiomer | High | oup.com |

| Lamivudine (3TC) | L-Enantiomer | Resistant | oup.com |

| OddC | D-Enantiomer | High | oup.com |

| Troxacitabine (L-OddC) | L-Enantiomer | Resistant | oup.com |

Contribution of 2'-O-Methylation to Nuclease Resistance

Beyond deamination of the nucleobase, the phosphodiester backbone of nucleoside-based drugs, particularly when incorporated into oligonucleotides, is vulnerable to cleavage by nucleases. The 2'-hydroxyl group on the ribose sugar plays a key role in the mechanism of RNA hydrolysis and is a recognition element for many ribonucleases.

The 2'-O-methylation modification, where the 2'-hydroxyl is replaced by a methoxy (B1213986) group, is a naturally occurring modification in stable RNA species like tRNA and rRNA. idtdna.com When incorporated into synthetic nucleosides and oligonucleotides, this modification confers substantial resistance to nuclease degradation. idtdna.comgenelink.com The methyl group sterically hinders the approach of nucleases and prevents the 2'-hydroxyl-mediated attack on the adjacent phosphate group. DNA oligonucleotides containing 2'-O-methyl modifications are reported to be 5- to 10-fold less susceptible to degradation by DNases than their unmodified counterparts. idtdna.com This modification effectively protects against both endonucleases (which cleave within a sequence) and exonucleases (which cleave from the ends), thereby increasing the stability and longevity of the therapeutic agent in a biological environment. idtdna.comneb.com

| Oligonucleotide Type | Modification | Relative Nuclease Resistance | Reference |

|---|---|---|---|

| Unmodified RNA/DNA | None | Low | idtdna.com |

| 2'-O-Methylated Oligonucleotide | 2'-O-Me groups on sugar | High (Resistant to endonucleases) | idtdna.com |

| Phosphorothioate Oligonucleotide | Sulfur substitution in phosphate backbone | High (Resistant to exonucleases) | idtdna.com |

| 2'-O-Methylated Phosphorothioate Oligonucleotide | Combined modifications | Very High | nih.gov |

Synergistic Stability in Modified L-Nucleosides

The strategic combination of an L-sugar configuration with a 2'-O-methyl modification in a derivative of this compound is expected to yield a molecule with exceptional resistance to a wide spectrum of enzymatic degradation pathways. The L-configuration provides robust protection against metabolic enzymes like deaminases and phosphorylases that target the D-sugar scaffold. researchgate.net Concurrently, the 2'-O-methyl group provides a distinct and complementary layer of defense against nuclease-mediated cleavage of the phosphodiester backbone. idtdna.com Studies involving the synthesis of 2′-O-methyl-l-uridine derivatives and their incorporation into G-quadruplexes have confirmed their high stability against snake venom phosphodiesterase. acs.org Similarly, oligonucleotides built with 2′-deoxy-2′-fluoro-l-uridine have demonstrated superior stability in enzymatic digestion assays. acs.org

Comparative Studies and Structure Activity Relationship Sar Analysis

Comparative Analysis with Other 5-Halogenated Uridines (e.g., 5-Iodo-Uridine, 5-Chloro-Uridine, 5-Fluoro-Uridine)

Halogenated uridines are well-known photosensitizers that can be used to induce covalent cross-links between nucleic acids and proteins upon UV irradiation. This property is invaluable for studying nucleic acid-protein interactions. The efficiency of this photo-cross-linking is dependent on the specific halogen present.

5-bromouridine (B41414) (5-BrU) is frequently utilized for UV-induced RNA-protein cross-linking studies. acs.org The mechanism involves the UV-induced homolytic cleavage of the C5-Br bond, which is weaker than a C-H bond, generating a highly reactive uracilyl radical. This radical can then abstract a hydrogen atom from a nearby amino acid residue of a binding protein, resulting in a stable, covalent bond.

While direct comparative efficiency data for 5-bromo-2'-O-methyl-uridine is specific, the general trend for 5-halogenated uridines is governed by the lability of the carbon-halogen bond. The bond strength increases in the order C-I < C-Br < C-Cl < C-F. Consequently, 5-iodouridine (B31010) is generally the most photoreactive and efficient cross-linker, followed by 5-bromouridine. 5-chlorouridine (B16834) is less efficient, and 5-fluorouridine (B13573) is the least reactive due to the high strength of the C-F bond.

Table 1: Comparison of Photoreactivity in 5-Halogenated Uridines

| Halogenated Uridine (B1682114) | C-X Bond Energy (approx. kJ/mol) | Relative Photoreactivity |

|---|---|---|

| 5-Iodo-Uridine | ~220 | Highest |

| 5-Bromo-Uridine | ~280 | High |

| 5-Chloro-Uridine | ~340 | Moderate |

Note: The data in this table is based on general chemical principles of carbon-halogen bond energies and their expected influence on photoreactivity.

The introduction of a halogen at the C5 position alters the size, hydrophobicity, and electronic properties of the nucleoside, which can lead to differential interactions with cellular machinery. 5-fluorouridine, for instance, is a known metabolite of the anticancer drug 5-fluorouracil (B62378) and can interfere with RNA synthesis and function. nih.govnih.gov

Halogen atoms, particularly chlorine, bromine, and iodine, can participate in "halogen bonding," a non-covalent interaction where the halogen acts as an electrophilic species, interacting with a Lewis base such as a backbone carbonyl oxygen in a protein. nih.gov This interaction can be highly specific and contribute to the binding affinity and orientation of the nucleoside within an active site. For example, studies have shown that 5-BrU can form a C⋯Br halogen bond with the π-system of aromatic amino acids like tyrosine, stabilizing a specific nucleoside conformation. rsc.org The strength and geometry of these halogen bonds vary depending on the halogen's size and polarizability (I > Br > Cl), suggesting that iodo- and bromo-uridine derivatives may engage in stronger stabilizing interactions with proteins compared to their chloro- and fluoro-counterparts.

Halogenation at the C5 position of uridine can have significant and sometimes unexpected effects on the structure and stability of RNA and DNA. Studies have shown that 5-halogenation strengthens the glycosidic bond of the nucleoside, with the stability enhancement increasing with the size of the halogen substituent (I > Br > Cl > F). ru.nlnih.gov

The impact on duplex or hairpin stability is position-dependent. For instance, in the context of the HIV-1 Dimerization Initiation Site (DIS) RNA, a 5-BrU modification at position U3 strongly favors the formation of a hairpin monomer over a duplex, whereas a 5-BrU at position U2 or U6 tends to favor the duplex form. nih.gov This indicates that the steric and electronic effects of the halogen can profoundly influence local RNA folding preferences. The introduction of a bulky bromine or iodine atom can enhance base stacking within a helical structure, but it can also introduce steric clashes depending on the local sequence context. nih.gov In some cases, the introduction of a 5-bromo or 5-iodo-uridine can dramatically alter the global conformation of a nucleic acid sequence. nih.gov

Role of the 2'-O-Methyl Modification in Oligonucleotide Hybridization and Functionality

The 2'-O-methyl modification is a common and well-characterized alteration used in synthetic oligonucleotides for therapeutic and research applications. This modification involves adding a methyl group to the 2' hydroxyl of the ribose sugar, converting it to a methoxy (B1213986) group. creative-biolabs.com

In antisense applications, oligonucleotides are designed to bind to a specific mRNA sequence and inhibit its translation. A key challenge is the degradation of these oligonucleotides by cellular nucleases. The 2'-O-methyl modification provides excellent protection against nuclease degradation, significantly increasing the half-life and bioavailability of the antisense agent. creative-biolabs.comgenelink.comnih.gov

Furthermore, this modification is beneficial for triplex-forming oligonucleotides (TFOs), which bind in the major groove of duplex DNA to modulate gene expression. TFOs containing 2'-O-methyl modifications exhibit enhanced stability. oup.com The modification pre-organizes the sugar pucker into the C3'-endo conformation, which is favorable for A-form helices like RNA and DNA-RNA hybrids, thus stabilizing the resulting triplex structure. nih.govnih.gov While replacement of cytosines with 5-methylcytosines can dramatically increase triplex stability, the 2'-O-methyl modification on the backbone further enhances these properties. nih.gov

The 2'-O-methyl modification significantly increases the thermodynamic stability of RNA duplexes. nih.gov The methyl group stabilizes the C3'-endo ribose conformation, which is the preferred sugar pucker in A-form RNA helices. nih.govnih.gov This conformational rigidity reduces the entropic penalty of hybridization, leading to a more stable duplex.

The presence of 2'-O-methyl nucleotides enhances the binding affinity of an oligonucleotide for its complementary RNA target. genelink.comnih.gov This is reflected in an increased melting temperature (Tm) of the duplex. For each incorporation of a 2'-O-methyl nucleotide into an antisense strand, the Tm of its duplex with an RNA target increases by approximately 1.3°C relative to an unmodified DNA antisense strand. genelink.com This enhanced binding affinity is critical for the efficacy of antisense oligonucleotides and other RNA-based tools. creative-biolabs.comnih.gov

Table 2: Functional Effects of 2'-O-Methyl Modification in Oligonucleotides

| Property | Effect of 2'-O-Methyl Modification | Rationale |

|---|---|---|

| Nuclease Resistance | Increased | Steric hindrance at the 2' position prevents enzymatic cleavage. creative-biolabs.comgenelink.com |

| Binding Affinity (to RNA) | Increased | Promotes a pre-organized C3'-endo sugar pucker, favorable for A-form helices. nih.govnih.gov |

| Thermodynamic Stability (Tm) | Increased (~1.3°C per modification) | Stabilizes the duplex by reducing the entropic cost of hybridization. genelink.comnih.gov |

| Antisense Efficacy | Enhanced | Combination of increased stability, binding affinity, and nuclease resistance. nih.govnih.gov |

| Triplex Formation | Stabilized | The favorable C3'-endo conformation enhances the stability of the triplex structure. oup.comnih.gov |

Compound Reference Table

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 5-Iodo-Uridine | - |

| 5-Chloro-Uridine | - |

| 5-Fluoro-Uridine | 5-FUR |

| 5-Fluorouracil | 5-FU |

| 5-methylcytosine | - |

Analogues with Diverse Sugar and Base Modifications

The synthesis of pyrimidine (B1678525) nucleosides with a 2'-C-methyl modification has been a significant area of research, particularly in the development of antiviral agents. One notable example is the synthesis of the precursor to Sofosbuvir, β-D-2′-deoxy-2′-fluoro-2′-C-methyluridine. The general synthetic strategies for such nucleosides often involve either a direct modification of a pre-existing nucleoside (a divergent approach) or the coupling of a modified sugar with a nucleobase (a convergent approach). The convergent approach is frequently used as it allows for greater variation in the sugar moiety. mdpi.com

For instance, the synthesis of 2′-deoxy-2′-α-F-2′-β-C-methyl (2′-F/Me) pyrimidine phosphoramidites has been developed for incorporation into oligonucleotides. nih.gov The process starts from commercially available nucleosides, which undergo standard protection procedures. This includes the addition of a 4,4′-dimethoxytrityl (DMTr) group at the 5′ position and a benzoyl group on the exocyclic amine of cytosine, followed by phosphitylation. nih.gov These building blocks are then used in automated synthesizers for site-specific incorporation into oligonucleotide chains. nih.gov

In the 2′-C-methyluridine nucleoside structure, the 2′-C-methyl group typically adopts a pseudoequatorial conformation to minimize steric interactions. nih.gov Despite the C3′-endo preorganization of the parent nucleoside, which is often associated with increased duplex stability in oligonucleotides, a single incorporation of a 2'-F/Me modification into RNA or DNA has been shown to cause significant thermal destabilization of the duplex. This effect is likely due to unfavorable enthalpy resulting from steric hindrance. nih.gov

The biological evaluation of 2'-modified nucleosides has demonstrated their potential as therapeutic agents. For example, 2'-C-methyl-modified pyrimidine nucleosides have been investigated for their anticancer activity, alongside other modifications at various positions of the furanose ring. nih.gov The introduction of a methyl group at the 2' position is a key feature in several potent antiviral drugs, highlighting the importance of this specific modification in modulating biological activity. mdpi.comnih.gov

Table 1: Key 2'-C-Methylpyrimidine Nucleosides and Intermediates

| Compound Name | Modification | Synthetic Approach | Reference |

|---|---|---|---|

| β-D-2′-deoxy-2′-fluoro-2′-C-methyluridine | 2'-Fluoro, 2'-C-Methyl | Convergent | mdpi.com |

| 2′-deoxy-2′-α-F-2′-β-C-methyl pyrimidine phosphoramidites | 2'-Fluoro, 2'-C-Methyl | Divergent from nucleoside | nih.gov |

| Sofosbuvir | Phosphoramidate prodrug of a 2'-F, 2'-C-methyl nucleoside | Convergent | mdpi.com |

Uracil (B121893) and its halogenated derivatives can exist in several tautomeric forms. mdpi.com Theoretical and experimental studies consistently show that out of six possible tautomers, the diketo form is the most stable. mdpi.com The energy difference between the most stable diketo tautomer and the other forms is substantial, often in the range of 10–20 kcal/mol, making the "rare" or high-energy tautomers difficult to detect experimentally. mdpi.comnih.gov For unsubstituted uracil, the dienol form is estimated to be about 20 kcal/mol less stable than the diketo form. nih.gov

The introduction of a halogen substituent at the C5 position can slightly influence the properties of the pyrimidine ring, such as its aromaticity, but it does not change the fundamental tautomeric preference for the diketo form. mdpi.com The stability of the tautomers is significantly influenced by the mutual arrangement of the C=O, N-H, -OH, and >N: groups within the molecule. mdpi.com

Hydration plays a crucial role in the stability and tautomerism of uracil derivatives. A polar environment, such as water, generally increases the dipole moment of the molecules. mdpi.com The solvent stabilization energy—the difference in energy for a molecule in a vacuum versus in a polar solvent—has been shown to increase with the molecule's dipole moment. mdpi.com Water enhances the aromaticity of most uracil tautomers. mdpi.com Furthermore, water molecules can act as catalysts for the tautomerization process by lowering the high energy barriers associated with the necessary proton transfers. rsc.org While the activation energies for proton transfer in the gas phase are high (110–180 kJ mol−1), the presence of water molecules facilitates these transfers, making tautomerism more accessible. rsc.org

Table 2: Relative Stability of Uracil Tautomers

| Tautomer | Description | Relative Energy (kcal/mol) (Unsubstituted Uracil) | Stability in Gas & Aqueous Phase | Reference |

|---|---|---|---|---|

| u1 (or 5XU1) | Diketo | 0 | Most Stable | mdpi.comnih.gov |

| u3 | Enol-keto | +19 ± 6 | Less Stable | nih.gov |

| u4 (rotamer u5, u6) | Enol-keto | N/A | Less Stable | nih.gov |

| Dienol form | Dienol | +20 ± 10 | Less Stable | nih.gov |

The study of these equilibria is vital for understanding the chemical behavior of halogenated uracil derivatives like this compound, as the predominant tautomeric form dictates its hydrogen bonding capabilities and interactions with biological macromolecules.

Advanced Research Techniques and Methodologies for 5 Bromo 2 O Methyl Uridine Research

Spectroscopic Characterization

Spectroscopic methods are fundamental to the characterization of 5-bromo-2'-O-methyl-uridine, offering detailed insights into its structural and photophysical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure and dynamics of molecules in solution. For this compound, ¹H NMR is particularly crucial for detailed conformational analysis of both the ribose sugar moiety and the orientation of the nucleobase. nih.govdntb.gov.ua

Another critical conformational parameter is the torsion angle around the glycosidic bond (χ), which connects the C1' atom of the ribose to the N1 atom of the bromouracil base. This bond's rotation determines the relative orientation of the base and sugar, which exists in an equilibrium between the syn and anti conformations. dntb.gov.ua The Nuclear Overhauser Effect (NOE) can be used to determine the predominant conformation.

When this compound interacts with a protein, NMR techniques such as Chemical Shift Perturbation (CSP) and Saturation Transfer Difference (STD) are employed. nih.govmdpi.com In CSP experiments, changes in the chemical shifts of the nucleoside's NMR signals upon addition of a protein can map the binding interface. STD NMR can identify which protons of the ligand are in close contact with a target protein, even in cases of weak binding. nih.gov

| Parameter | NMR Method | Information Obtained | Typical Conformations |

|---|---|---|---|

| Sugar Pucker | Analysis of ³JHH coupling constants | Describes the 3D shape of the ribose ring | C2'-endo (S-type) vs. C3'-endo (N-type) |